

4-Fluoro-3-(trifluoromethyl)phenylboronic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B070890

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An In-depth Technical Guide to **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**, a versatile building block in medicinal chemistry and organic synthesis. The document outlines the potential hazards, proper handling procedures, and emergency responses. Furthermore, it details its application in Suzuki-Miyaura cross-coupling reactions and explores the potential biological relevance of molecules synthesized from this compound, including a representative signaling pathway.




Chemical Identification and Physical Properties

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its reactivity and the properties of the resulting compounds, often enhancing lipophilicity and metabolic stability in drug candidates.^[1]

Property	Value	Reference
Chemical Name	4-Fluoro-3-(trifluoromethyl)phenylboronic acid	
Synonyms	4-Fluoro-3-(trifluoromethyl)benzeneboronic acid	[1]
CAS Number	182344-23-6	[1]
Molecular Formula	C ₇ H ₅ BF ₄ O ₂	[1]
Molecular Weight	207.92 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	174 °C (literature)	[1]
Solubility	Soluble in Methanol	

Hazard Identification and GHS Classification

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class	Category	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	2	 alt text	Warning	H315: Causes skin irritation
Eye Irritation	2A	 alt text	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory tract irritation)	 alt text	Warning	H335: May cause respiratory irritation

Precautionary Statements and Safe Handling

Strict adherence to the following precautionary measures is essential to ensure safety when handling this compound.

Type	Code	Precautionary Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.	
P271	Use only outdoors or in a well-ventilated area.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312	Call a POISON CENTER/doctor if you feel unwell.	
P332 + P313	If skin irritation occurs: Get medical advice/attention.	
P337 + P313	If eye irritation persists: Get medical advice/attention.	
P362 + P364	Take off contaminated clothing and wash it before reuse.	

Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up.	
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**.

Protection Type	Recommended Equipment
Eye/Face Protection	Chemical safety goggles or a face shield.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.
Respiratory Protection	A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are inadequate.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Aspect	Recommendation
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Disposal	Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative experimental protocol. Note that this is a general procedure and may require optimization for specific substrates.

Reaction Scheme: $\text{Ar-X} + \text{4-Fluoro-3-(trifluoromethyl)phenylboronic acid} \rightarrow \text{Ar-(4-Fluoro-3-(trifluoromethyl)phenyl)} + \text{B(OH)}_3 + \text{X}^-$

Where Ar-X is an aryl halide (e.g., aryl bromide or iodide).

Materials:

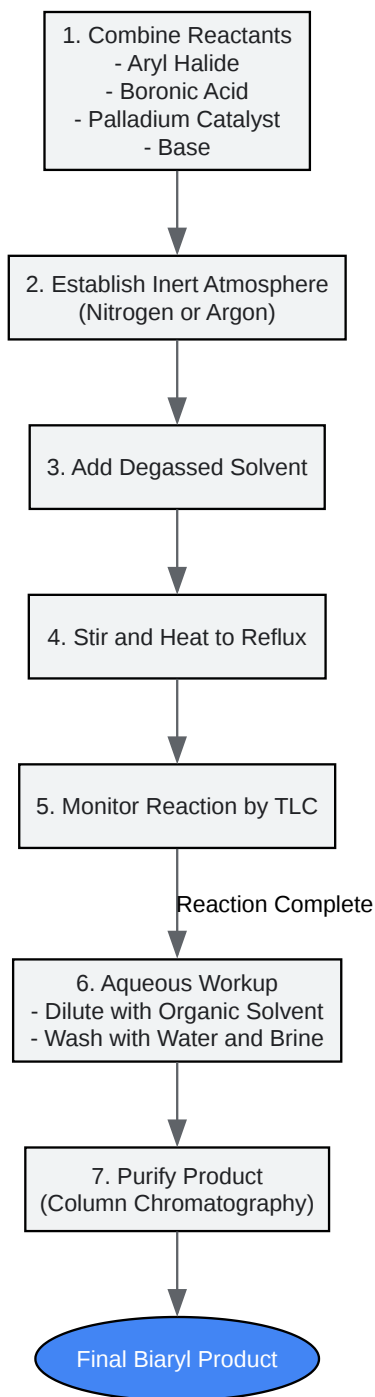
- Aryl halide (1.0 mmol)
- **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 0.03 mmol)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 mmol)
- Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add the aryl halide, **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent system to the flask.
- Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

General Experimental Workflow for Suzuki-Miyaura Coupling



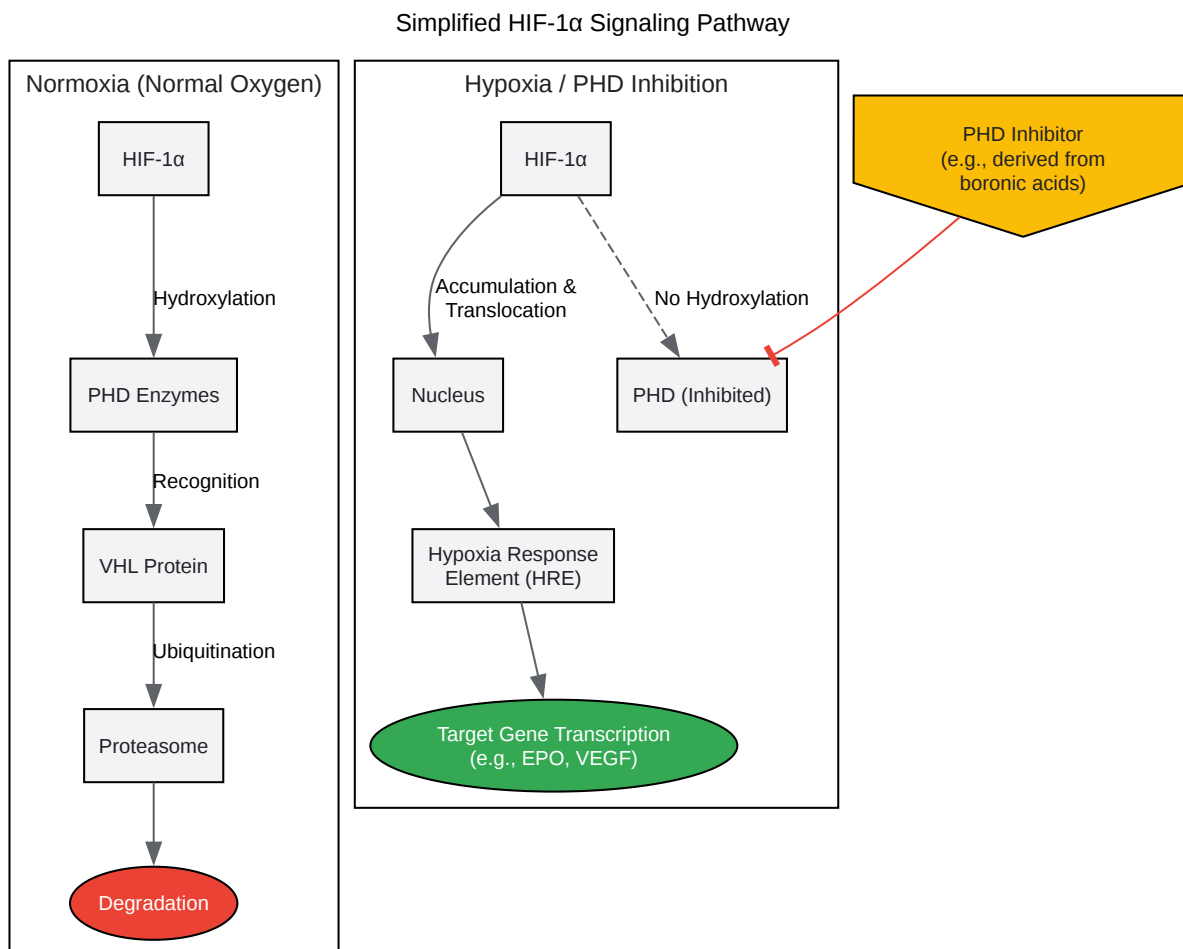
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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Derivatives of phenylboronic acids are of significant interest in drug discovery. The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety can lead to compounds with a range of biological activities. For instance, related compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHD enzymes leads to the stabilization of Hypoxia-Inducible Factor 1- α (HIF-1 α), a transcription factor that plays a crucial role in the cellular response to hypoxia.

The HIF-1 α signaling pathway is a key regulator of various physiological processes, including erythropoiesis, angiogenesis, and glucose metabolism. Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1 α to accumulate, translocate to the nucleus, and activate the transcription of target genes. Small molecule inhibitors of PHD, potentially derived from boronic acids, can mimic the hypoxic state and activate this pathway, which has therapeutic implications for conditions like anemia.



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The role of PHD inhibitors in the HIF-1 α signaling pathway.

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References

- 1. WO2011007856A1 - Triazolopyridine compound, and action thereof as prolyl hydroxylase inhibitor and erythropoietin production inducer - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Fluoro-3-(trifluoromethyl)phenylboronic acid safety and handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070890#4-fluoro-3-trifluoromethyl-phenylboronic-acid-safety-and-handling]

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